2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate
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Overview
Description
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C10H11BrN2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, a nitro group, and a methoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Amination: The nitro group is then reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), tin (Sn), hydrochloric acid (HCl).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and nitro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-nitrobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a methoxyethyl ester group.
4-Amino-3-bromo-5-nitrobenzoic acid: Lacks the ester group, making it less lipophilic.
2-Methoxyethyl 4-amino-3-chloro-5-nitrobenzoate: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity
Uniqueness
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl ester group enhances its solubility and potential for use in various applications compared to its analogs.
Biological Activity
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate, with the CAS number 85169-22-8, is an organic compound notable for its structural complexity and potential biological applications. This compound features a methoxyethyl group, an amino group, a bromo substituent, and a nitro group attached to a benzoate framework. The molecular formula is C12H12BrN2O4, and it has a molecular weight of approximately 319.11 g/mol. This article explores its biological activity, focusing on its potential as an anti-cancer agent and antimicrobial properties.
The synthesis of this compound typically involves several steps optimized for yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for isolation and purification. The compound's structure allows for diverse chemical transformations, making it a candidate for various derivatives with potential applications in medicinal chemistry .
Anti-Cancer Properties
Research indicates that this compound exhibits promising anti-cancer activity. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in tumor growth and proliferation. For instance, interaction studies have demonstrated its binding affinity to molecular targets associated with cancer cell metabolism, potentially leading to the inhibition of tumorigenesis .
Table 1: Summary of Anti-Cancer Activity
Study Focus | Findings |
---|---|
Enzyme Inhibition | Inhibits enzymes involved in tumor growth |
Cell Lines Tested | T-lymphoblastic cell lines (CCRF-CEM, MOLT-4, Jurkat) |
IC50 Values | Low nanomolar concentrations indicating potent activity |
Antimicrobial Properties
In addition to its anti-cancer potential, this compound has shown preliminary antimicrobial properties. While further research is required to elucidate the mechanisms of action, initial findings suggest that it may disrupt cellular processes in bacteria, potentially leading to cell death .
Table 2: Antimicrobial Activity Overview
Pathogen Tested | Activity Observed | Reference |
---|---|---|
Gram-positive bacteria | Effective inhibition noted | |
Gram-negative bacteria | Further studies needed |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may modulate pathways related to cell proliferation and apoptosis. The presence of functional groups such as the amino and nitro groups is believed to play a crucial role in these interactions, enhancing the compound's reactivity and biological effects .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on T-Lymphoblastic Cell Lines : A study evaluated the cytotoxic effects of the compound on T-lymphoblastic cell lines, revealing significant selectivity and potency at low concentrations (IC50 values as low as 9 nM) .
- Antimicrobial Efficacy : Research into the antimicrobial properties indicated that the compound could inhibit growth in specific strains of bacteria, although detailed mechanisms remain to be fully characterized .
Properties
CAS No. |
85169-22-8 |
---|---|
Molecular Formula |
C10H11BrN2O5 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-methoxyethyl 4-amino-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C10H11BrN2O5/c1-17-2-3-18-10(14)6-4-7(11)9(12)8(5-6)13(15)16/h4-5H,2-3,12H2,1H3 |
InChI Key |
VSZRJUOHUCALQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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